molecular formula C19H19NO3 B3079172 (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 1061636-59-6

(2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B3079172
CAS No.: 1061636-59-6
M. Wt: 309.4 g/mol
InChI Key: FYRYPSLSUAPZQG-FMIVXFBMSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a tert-butyl group on one phenyl ring and a nitro group on the other, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings or the α,β-unsaturated carbonyl system.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of (2E)-3-(4-tert-Butylphenyl)-1-(3-aminophenyl)prop-2-en-1-one.

    Substitution: Formation of halogenated derivatives or other substituted chalcones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds

Biology

The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the nitro group and the α,β-unsaturated carbonyl system makes it a candidate for the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(4-Chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
  • (2E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-(4-tert-Butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is unique due to the presence of the bulky tert-butyl group. This group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets. The combination of the tert-butyl and nitro groups also provides a distinct set of chemical and biological activities, making this compound a valuable subject for further research and development.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-19(2,3)16-10-7-14(8-11-16)9-12-18(21)15-5-4-6-17(13-15)20(22)23/h4-13H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRYPSLSUAPZQG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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